molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline

Cat. No. B6598207
CAS RN: 887579-91-1
M. Wt: 241.33 g/mol
InChI Key: REQHGIFVBPBZIH-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline, also known as 3-MPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenoxy-aniline derivative and is composed of a phenyl ring, a methyl group, and a propan-2-yl group. 3-MPA has been used in a range of research fields, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of pharmaceuticals.

Scientific Research Applications

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used in a range of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst in organic reactions, such as the condensation of aldehydes and ketones. Additionally, this compound has been used as a reagent in the preparation of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is not fully understood. However, it is believed to act as a proton donor, which allows it to participate in a range of chemical reactions. Additionally, this compound has been shown to act as a Lewis acid, which allows it to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline in lab experiments is its low cost and availability. Additionally, this compound is relatively stable and has a low toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline could focus on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to determine its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to determine its solubility in different solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted to determine its potential uses in medical and industrial applications.

Synthesis Methods

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide to form an ether. Other methods include the reaction of an alkyl halide and a phenol, the reaction of an alkyl halide and a sulfonamide, and the reaction of an alkyl halide and an aniline.

properties

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQHGIFVBPBZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698832
Record name 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887579-91-1
Record name 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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